3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining benzoimidazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzimidazole with chloroacetic acid under reflux conditions can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but differs in the position and type of substituents.
Benzoimidazole: Contains the benzoimidazole moiety but lacks the pyrimidine ring.
Pyrimidine derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific fused ring system and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1956331-37-5 |
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Molecular Formula |
C11H6ClN3O2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
3-chloropyrimido[1,2-a]benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-6-5-15-8-4-2-1-3-7(8)13-11(15)14-9(6)10(16)17/h1-5H,(H,16,17) |
InChI Key |
HGUUTTZGCPUMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C(=N3)C(=O)O)Cl |
Origin of Product |
United States |
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